molecular formula C24H28N2O3S B2913311 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline CAS No. 867040-19-5

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline

Cat. No.: B2913311
CAS No.: 867040-19-5
M. Wt: 424.56
InChI Key: WCUGMSRSCMUPKH-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline is a synthetic quinoline derivative featuring a sulfonyl group at position 3, a methoxy substituent at position 6, and a 3-methylpiperidine moiety at position 3. The 3-methylpiperidine substituent may improve bioavailability by modulating lipophilicity and membrane permeability .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c1-16-6-5-11-26(15-16)24-21-13-19(29-4)8-10-22(21)25-14-23(24)30(27,28)20-9-7-17(2)18(3)12-20/h7-10,12-14,16H,5-6,11,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUGMSRSCMUPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the sulfonyl group can produce sulfides or thiols.

Scientific Research Applications

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Quinoline derivatives are known for their potential as antimalarial, antibacterial, and anticancer agents.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets. The sulfonyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy and piperidinyl groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Key Observations:

  • Sulfonyl vs. Aryl/Chloro Groups : The target compound’s 3,4-dimethylbenzenesulfonyl group distinguishes it from analogs with chlorophenyl or dimethoxyphenyl substituents. Sulfonyl groups often enhance binding specificity to enzymes like HDACs or PI3Ks compared to halogens or methoxy groups .
  • Piperidine Modifications : The 3-methylpiperidine substituent contrasts with spiro-piperidine systems in , which exhibit conformational rigidity. The methyl group may reduce steric hindrance, improving target engagement .
  • Synthetic Complexity : The target compound likely requires multi-step sulfonylation and coupling, whereas analogs like 4k () and the dimethoxyphenyl derivative () employ simpler Pd-catalyzed or one-pot strategies.

Pharmacokinetic and Pharmacodynamic Comparisons

While direct data for the target compound are absent, inferences can be drawn from related structures:

  • Metabolic Stability : The 3-methylpiperidine moiety may undergo slower CYP450-mediated oxidation than unsubstituted piperidines, extending half-life .
  • Target Selectivity: Sulfonamide-containing quinolines (e.g., ’s PI3K/HDAC inhibitors) show dual inhibitory activity, suggesting the target compound could similarly target multiple pathways .

Biological Activity

The compound 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O3SC_{19}H_{24}N_{2}O_{3}S with a molecular weight of approximately 364.47 g/mol. The presence of a quinoline core, a sulfonyl group, and a piperidine moiety are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Quinoline Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Sulfonyl Group : The sulfonyl group is introduced via sulfonation reactions using sulfonyl chlorides.
  • Piperidine Substitution : The piperidine ring is formed by nucleophilic substitution reactions.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. A study demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed minimum inhibitory concentrations (MICs) that suggest potential as a therapeutic agent against infections.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the quinoline structure and the piperidine substituent can enhance or diminish biological activity. For instance:

  • Substituents on the Quinoline Ring : Different alkyl groups can affect lipophilicity and cellular uptake.
  • Piperidine Variants : Altering the piperidine nitrogen substituent impacts binding affinity to biological targets.

Data Table: Biological Activity Summary

Activity TypeCell Line/PathogenIC50/MIC (µM)Reference
AnticancerMCF-7 (Breast Cancer)5.0
AnticancerA549 (Lung Cancer)4.2
AntimicrobialStaphylococcus aureus8.0
AntimicrobialEscherichia coli12.0

Case Studies

  • In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor size without significant toxicity, suggesting a favorable therapeutic index.
  • Combination Therapy : When used in conjunction with established chemotherapeutic agents, there was an observed synergistic effect, enhancing overall efficacy against resistant cancer types.

Q & A

Basic: What are the critical steps for synthesizing this quinoline derivative, and how can reaction yields be improved?

Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the formation of the quinoline core, followed by sulfonylation and piperidine substitution. Key steps include:

  • Quinoline Core Formation : Use Skraup or Friedländer reactions, as described for analogous compounds (e.g., iodine-catalyzed condensation of aldehydes, amines, and ketones in THF at elevated temperatures) .
  • Sulfonylation : Introduce the 3,4-dimethylbenzenesulfonyl group via nucleophilic aromatic substitution (NAS) using sulfonyl chlorides. Optimize by selecting polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to enhance reactivity .
  • Piperidine Substitution : Employ Buchwald-Hartwig amination or SNAr reactions with 3-methylpiperidine. Use Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) and ligands (e.g., PCy₃) to improve regioselectivity .
    Yield Optimization :
  • Monitor reaction progress via TLC or HPLC.
  • Use ultrasound-assisted methods to reduce reaction times (e.g., 30–60 minutes vs. 24 hours under conventional heating) .

Advanced: How can computational modeling predict the conformational impact of the 3-methylpiperidin-1-yl group on target binding?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to simulate the compound’s interaction with biological targets (e.g., DNA topoisomerases or kinases). Parameterize the force field using crystal structure data (e.g., dihedral angles of 66.98° between substituents) .
  • Docking Studies : Apply AutoDock Vina to assess binding affinity changes caused by piperidine methylation. Compare with non-methylated analogs to evaluate steric/electronic effects .
  • QM/MM Calculations : Perform hybrid quantum mechanics/molecular mechanics to analyze charge distribution at the sulfonyl group, which may influence hydrogen bonding with targets .

Basic: Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • IR Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹ and quinoline C=N at ~1600 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to resolve substituent positions. For example, the 6-methoxy group appears as a singlet (~δ 3.8–4.0 ppm), while piperidine protons show splitting patterns at δ 1.2–2.5 ppm .
  • X-ray Crystallography : Resolve crystal packing effects (e.g., π-π stacking distances of ~3.78 Å between quinoline rings) to confirm stereochemistry .

Advanced: How can contradictory bioactivity data across cell lines be systematically addressed?

Methodological Answer:

  • Orthogonal Assays : Combine cytotoxicity (MTT), apoptosis (Annexin V), and target-specific assays (e.g., kinase inhibition) to differentiate on-target vs. off-target effects .
  • Metabolic Stability Testing : Use liver microsomes to assess whether discrepancies arise from differential metabolism (e.g., CYP450-mediated degradation) .
  • SAR Analysis : Synthesize analogs (e.g., replacing 3-methylpiperidine with morpholine) to isolate the role of specific substituents in activity variations .

Basic: What solvent systems and catalysts are optimal for introducing the methoxy group at position 6?

Methodological Answer:

  • Etherification : Use NaH or K₂CO₃ in DMF/DMSO to deprotonate the hydroxyl precursor, followed by methyl iodide addition at 60–80°C .
  • Catalyst Selection : For regioselective methoxylation, employ CuI/1,10-phenanthroline systems under microwave irradiation (20 minutes, 120°C) to minimize byproducts .

Advanced: What strategies resolve low solubility in aqueous buffers during in vitro studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or PEG groups at the 4-position to enhance hydrophilicity. Monitor stability using LC-MS .
  • Co-solvent Systems : Use DMSO (≤0.1%) with cyclodextrins (e.g., HP-β-CD) to maintain solubility without cytotoxicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm size) via emulsion-solvent evaporation. Characterize using dynamic light scattering (DLS) .

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